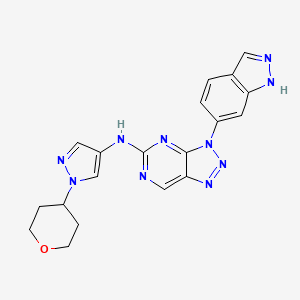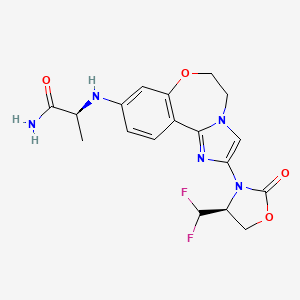![molecular formula C22H26N6O2 B607680 1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol CAS No. 1394121-05-1](/img/structure/B607680.png)
1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol
Vue d'ensemble
Description
GNE-2861 is an inhibitor of the group 2 p21-activated kinases (PAKs; IC50s = 7.5, 126, and 36 nM for PAK4, -5, and -6, respectively). It is selective for group 2 PAKs over group 1 PAKs (IC50s = 5.42, 0.97, and >10 μM for PAK1, -2, and -3, respectively), as well as JAK3, KHS1, MAP4K4, and MINK1 at 1 μM. GNE-2861 (0.1-50 μM) inhibits cell migration and reduces cell viability of MDA-MB-436 and MCF-10A PIK3CA cells in a concentration-dependent manner. It sensitizes drug-resistant MCF-7/LCC2 breast cancer cells to tamoxifen.
GNE-2861 is a potent and exquisitely kinase-selective Group II PAK inhibitor (PAK4 Ki = 3 nM). GNE-2861 sensitized tamoxifen resistant MCF-7/LCC2 breast cancer cells to tamoxifen. PAK4 is overexpressed and/or genetically amplified in lung, colon, prostate, pancreas, and breast cancer cell lines and tumor tissues.
Applications De Recherche Scientifique
Breast Cancer Treatment
GNE-2861 has been found to perturb estrogen receptor alpha (ERα) signaling and restore tamoxifen-sensitivity in breast cancer cells . ERα is highly expressed in most breast cancers, and ERα modulators, such as tamoxifen, are successful in breast cancer treatment. However, tamoxifen resistance is commonly observed. The study found that PAK4 expression was consistently correlated to poor patient outcome in endocrine treated and tamoxifen-only treated breast cancer patients . Importantly, while PAK4 overexpression promoted tamoxifen resistance in MCF-7 human breast cancer cells, pharmacological treatment with a group II PAK (PAK4, 5, 6) inhibitor, GNE-2861, sensitized tamoxifen resistant MCF-7/LCC2 breast cancer cells to tamoxifen .
PAK4 Inhibition
GNE-2861 is a group II PAK (PAK4, 5, 6) inhibitor . PAK4 is a type of p21-activated kinase, which is a family of serine/threonine kinases. These kinases are involved in various cellular processes, including cell morphology, motility, survival, gene transcription, and protein translation. By inhibiting PAK4, GNE-2861 can potentially regulate these processes.
ERα Signaling Regulation
GNE-2861 has been found to regulate ERα signaling . The study identified a regulatory positive feedback loop, where ERα bound to the PAK4 gene, thereby promoting PAK4 expression, while PAK4 in turn stabilized the ERα protein, activated ERα transcriptional activity and ERα target gene expression . Further, PAK4 phosphorylated ERα-Ser305, a phosphorylation event needed for the PAK4 activation of ERα-dependent transcription .
Tamoxifen Resistance Overcoming
GNE-2861 has been found to overcome tamoxifen resistance in breast cancer cells . Tamoxifen is a common drug used in the treatment of ERα positive breast cancer. However, resistance to tamoxifen is a common problem. The study found that while PAK4 overexpression promoted tamoxifen resistance in MCF-7 human breast cancer cells, pharmacological treatment with GNE-2861 sensitized tamoxifen resistant MCF-7/LCC2 breast cancer cells to tamoxifen .
Target for New Drug Development
Given its ability to regulate ERα signaling and overcome tamoxifen resistance, GNE-2861 could potentially be a suitable target for the development of new drugs for breast cancer treatment .
Propriétés
IUPAC Name |
1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMIHOUHYSGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol | |
Synthesis routes and methods
Procedure details







Q & A
Q1: How does GNE-2861 interact with its target and what are the downstream effects?
A1: GNE-2861 specifically targets group II p21-activated kinases (PAKs), namely PAK4, PAK5, and PAK6 [, ]. This inhibition disrupts the positive feedback loop between PAK4 and estrogen receptor alpha (ERα) in breast cancer cells []. Normally, ERα binds to the PAK4 gene, promoting its expression. PAK4, in turn, stabilizes ERα protein, activating its transcriptional activity and the expression of ERα target genes. By inhibiting PAK4, GNE-2861 reduces ERα activity and downstream signaling, thereby restoring sensitivity to tamoxifen in resistant breast cancer cells [].
Q2: What is the impact of GNE-2861 on tamoxifen resistance in breast cancer?
A2: Research suggests that PAK4 overexpression is linked to poor outcomes in breast cancer patients treated with endocrine therapy, including tamoxifen []. GNE-2861 demonstrates the ability to counteract this effect. In cellular models, GNE-2861 effectively sensitized tamoxifen-resistant MCF-7/LCC2 breast cancer cells to tamoxifen treatment []. This sensitization arises from GNE-2861's disruption of the ERα-PAK4 positive feedback loop, ultimately reducing ERα signaling and restoring tamoxifen sensitivity []. These findings highlight the potential of GNE-2861 as a therapeutic strategy to overcome tamoxifen resistance in breast cancer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)





![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)
![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)